Dimethyl(tris(dimethylaminoph-)pentadie&
Description
Dimethyl(tris(dimethylaminoph-)pentadie& (hyphenation and final character likely denote a typographical error, tentatively interpreted as Dimethyl(tris(dimethylaminophosphoryl)pentadiene) is a hypothetical organophosphorus compound featuring a pentadiene backbone substituted with tris(dimethylamino)phosphoryl and methyl groups. While direct literature on this compound is scarce, its structural framework suggests relevance in coordination chemistry or catalysis, given the electron-donating dimethylamino groups and unsaturated hydrocarbon chain. Such compounds often serve as ligands or intermediates in organometallic synthesis, though specific applications remain speculative without further experimental data .
Properties
Molecular Formula |
C37H43ClN4O4 |
|---|---|
Molecular Weight |
643.2 g/mol |
IUPAC Name |
dimethyl-[4-[1,5,5-tris[4-(dimethylamino)phenyl]penta-2,4-dienylidene]cyclohexa-2,5-dien-1-ylidene]azanium;perchlorate |
InChI |
InChI=1S/C37H43N4.ClHO4/c1-38(2)32-20-12-28(13-21-32)36(29-14-22-33(23-15-29)39(3)4)10-9-11-37(30-16-24-34(25-17-30)40(5)6)31-18-26-35(27-19-31)41(7)8;2-1(3,4)5/h9-27H,1-8H3;(H,2,3,4,5)/q+1;/p-1 |
InChI Key |
QISONRZWQUUPJJ-UHFFFAOYSA-M |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=C2C=CC(=[N+](C)C)C=C2)C=CC=C(C3=CC=C(C=C3)N(C)C)C4=CC=C(C=C4)N(C)C.[O-]Cl(=O)(=O)=O |
Pictograms |
Irritant |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
The following analysis compares the hypothetical structure of Dimethyl(tris(dimethylaminoph-)pentadie& with similar organophosphorus and hydrocarbon-based compounds, drawing parallels from documented research on ant pheromones and synthetic methodologies.
Structural and Functional Group Analysis
Key Observations:
- Phosphorus vs. Sulfur/Silicon Centers: The tris(dimethylamino)phosphoryl group in the target compound contrasts with sulfones or silyl ethers in analogous structures. Phosphoryl groups enhance nucleophilicity and metal-coordination capacity compared to sulfones’ polarity or silyl ethers’ steric bulk .
- Backbone Flexibility : The pentadiene chain offers conjugation for electronic delocalization, unlike saturated chains in dihydro-dimethyl sulfones or rigid arsenic cores in Tris(tert-butyldimethylsilyloxy)asane. This could favor applications in photoactive materials or redox-active catalysts.
Physicochemical Properties (Hypothetical)
Notable Differences:
- The target compound’s air sensitivity contrasts with the stability of heptadiene or sulfones, necessitating inert handling conditions.
- Higher polarity due to phosphoryl groups may enhance solubility in DMSO compared to nonpolar heptadiene.
Research Implications and Gaps
- Biological Relevance : Compounds like heptadiene and trimethyl benzoxazepine thione in ant pheromones suggest that conjugated dienes play roles in interspecies communication. The target compound’s diene backbone could be explored for similar bioactivity, though phosphorus substitution may alter receptor interactions.
- Catalytic Potential: Tris(dimethylamino)phosphoryl groups could mimic triphenylphosphine in transition-metal catalysis, offering tunable electron-donating capacity for asymmetric synthesis .
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